molecular formula C11H15NO4 B14704211 Ethyl [(3-methoxyphenyl)methoxy]carbamate CAS No. 15255-95-5

Ethyl [(3-methoxyphenyl)methoxy]carbamate

Cat. No.: B14704211
CAS No.: 15255-95-5
M. Wt: 225.24 g/mol
InChI Key: UHHFEKWKDBFUJM-UHFFFAOYSA-N
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Description

Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield this compound .

Industrial Production Methods

In industrial settings, the production of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a prodrug, which is metabolized by esterases to release the active compound. This active compound can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
  • Carbamic acid, 4-methoxyphenyl, ethyl ester
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is unique due to its specific structural features, such as the presence of the 3-methoxyphenyl group and the ethyl ester moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specific applications in various fields .

Properties

CAS No.

15255-95-5

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl N-[(3-methoxyphenyl)methoxy]carbamate

InChI

InChI=1S/C11H15NO4/c1-3-15-11(13)12-16-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

UHHFEKWKDBFUJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC1=CC(=CC=C1)OC

Origin of Product

United States

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